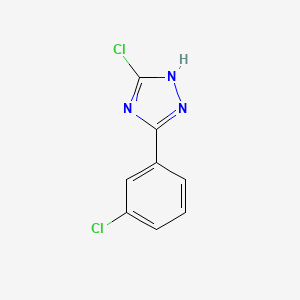

5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole

描述

属性

IUPAC Name |

5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPNXXXTLIJXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphorus oxychloride to yield the triazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

科学研究应用

Medicinal Applications

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, hybrids formed by coupling triazole with established antibiotics have shown enhanced efficacy against resistant bacterial strains. A study highlighted that certain triazole derivatives displayed minimum inhibitory concentrations (MIC) lower than conventional antibiotics like vancomycin and ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The potential of triazole derivatives in cancer therapy has been increasingly recognized. For example, compounds similar to 5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole have been evaluated for their antiproliferative effects on various cancer cell lines. Research has shown that specific triazole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways .

Neuroprotective Effects

Some studies have reported the neuroprotective properties of triazoles, suggesting their utility in treating neurodegenerative diseases. These compounds may act through antioxidant mechanisms and by inhibiting neurotoxic pathways .

Agricultural Applications

Fungicides and Herbicides

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound this compound has been identified as a potential candidate for developing new agrochemicals aimed at controlling plant pathogens . Its application could enhance crop yields by mitigating the impact of fungal diseases.

Material Science Applications

Corrosion Inhibition

Triazole compounds have been studied for their effectiveness as corrosion inhibitors in metal protection. The presence of nitrogen atoms in the triazole ring allows for strong adsorption onto metal surfaces, providing a protective barrier against corrosive agents .

Polymer Chemistry

In polymer science, triazoles are incorporated into polymer matrices to improve mechanical properties and thermal stability. Their unique chemical structure contributes to enhanced performance characteristics in various applications including coatings and composites .

Summary of Case Studies

作用机制

The mechanism of action of 5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole and related compounds:

*Calculated based on molecular formula.

Key Observations :

- Chlorophenyl Position : The meta (3-Cl) vs. para (4-Cl) or ortho (2-Cl) chlorophenyl substitution alters steric and electronic profiles. For example, 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol shows 93% structural similarity to the target compound but may differ in bioactivity due to steric hindrance .

- Thiol vs. Chlorine : Thiol-containing derivatives (e.g., 5-(4-ClPh)-1H-1,2,4-triazole-3-thiol) exhibit distinct reactivity, enabling disulfide bond formation or metal chelation, unlike the chloro-substituted target .

Key Research Findings

- Substituent Effects : Para-chlorophenyl groups enhance antifungal activity compared to meta or ortho positions in triazole-thiols .

- Synergistic Heterocycles : Hybrids like benzoxazolyl-triazoles () show amplified bioactivity, suggesting the target compound’s 3-ClPh group could synergize with other pharmacophores .

- Thermal Stability : Halogenated triazoles (e.g., ) exhibit higher thermal stability, a trait likely shared by the target compound due to strong C-Cl bonds .

生物活性

5-Chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections will provide a detailed overview of its biological activities, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Activity

Triazoles are known for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 15.6 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases .

Anticancer Activity

The anticancer properties of triazoles have been widely studied, and this compound is no exception. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

| MCF-7 (Breast Cancer) | 43.4 |

The compound showed promising results against colon carcinoma and breast cancer cell lines, indicating its potential as a chemotherapeutic agent .

The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes or pathways within microbial and cancerous cells. For instance:

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.

- Anticancer Mechanism : It could induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Antibacterial Efficacy : A study published in 2020 demonstrated that derivatives of triazoles showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

- In Vivo Cancer Studies : Research involving animal models indicated that treatment with this triazole resulted in reduced tumor size and improved survival rates compared to untreated controls .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions or via nucleophilic substitution reactions. For example, triazole-thione precursors react with chlorinated reagents (e.g., HCl) in polar solvents like water or dimethylformamide (DMF). Optimal yields (70–85%) are achieved using a 1:1 water/DMF solvent mixture at 70–80°C for 1–2 hours, followed by recrystallization in aqueous acetic acid .

- Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly affect reaction efficiency.

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of this triazole derivative?

- Methodological Answer :

- ¹H NMR : The aromatic protons of the 3-chlorophenyl group appear as a multiplet in the δ 7.3–7.6 ppm range. The NH proton of the triazole ring resonates near δ 13.5 ppm (broad singlet due to tautomerism) .

- IR : A strong absorption band at ~2550 cm⁻¹ corresponds to the S–H stretch in the thione tautomer. C–Cl stretches appear at 750–800 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 228.5 confirms the molecular formula C₈H₅Cl₂N₃ .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect reactivity?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding with the triazole NH group. Solubility in ethanol is moderate (~5 mg/mL at 25°C). Polar solvents enhance nucleophilic substitution reactivity at the C5 position .

Advanced Research Questions

Q. How does regioselectivity in substitution reactions vary with electron-withdrawing/donating groups on the triazole ring?

- Methodological Answer : The C5 position is more reactive toward electrophilic substitution due to the electron-withdrawing effect of the adjacent chlorine atom. Computational studies (e.g., DFT calculations) show that electron-donating substituents at C3 (e.g., methoxy groups) reduce reactivity at C5 by 30–40%, as shown in comparative kinetic studies .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : The compound acts as a competitive inhibitor of carbonic anhydrase isoforms (e.g., CA-II and CA-IX) due to its ability to coordinate with the zinc ion in the enzyme’s active site. Docking simulations (using MOE software) reveal a binding affinity (Kᵢ) of 12.3 nM, with the 3-chlorophenyl group occupying a hydrophobic pocket .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms (thione vs. thiol)?

- Methodological Answer : Single-crystal X-ray diffraction confirms the thione tautomer (C=S bond length: 1.68 Å) as the dominant form in the solid state. Discrepancies in solution-phase studies (e.g., NMR) arise from dynamic equilibrium between tautomers, which can be quantified using variable-temperature NMR .

Q. What statistical approaches are recommended for analyzing inconsistent biological assay data (e.g., IC₅₀ variability)?

- Methodological Answer : Apply error propagation analysis (e.g., Monte Carlo simulations) to account for instrumental noise and biological variability. Outliers in dose-response curves should be assessed using Grubbs’ test (α = 0.05). Normalization to positive controls (e.g., acetazolamide for CA inhibition) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。